beta-D-Glucosamine sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

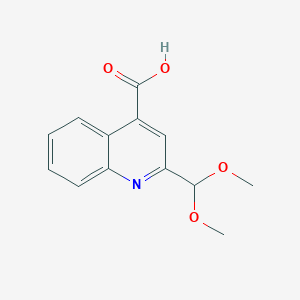

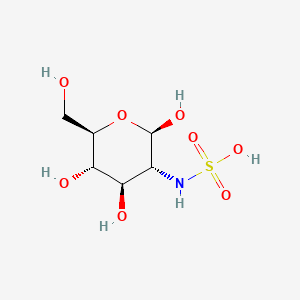

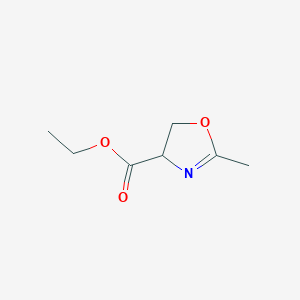

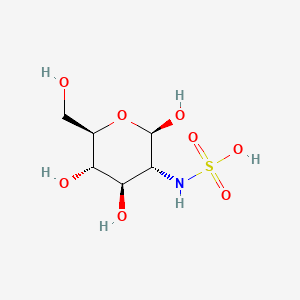

Beta-D-Glucosamine sulfate: is an amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group. It is a crucial component in the formation of glycosaminoglycans and proteoglycans, which are essential for the structure and function of articular cartilage . This compound is widely used in the food, cosmetics, and pharmaceutical industries, particularly for its potential benefits in treating osteoarthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Glucosamine sulfate is typically synthesized through the hydrolysis of chitin, a linear polymer of N-acetylglucosamine, which is extracted from the shells of crustaceans like crabs and shrimp . The hydrolysis process involves the use of strong acids such as hydrochloric acid or sulfuric acid at high temperatures .

Industrial Production Methods: In industrial settings, this compound is produced by fermenting glucose with wild-type or engineered microorganisms . Enzymatic catalysis using chitinolytic enzymes is also a common method, where chitin is directly hydrolyzed to glucosamine . The use of fungal mycelium, particularly from Aspergillus niger, is considered a high-end production method due to its vegetarian and non-transgenic nature .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucosamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Commonly employs reducing agents like sodium borohydride.

Substitution: Involves reagents such as acyl chlorides or alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include N-acetylglucosamine, glucosamine hydrochloride, and various glucosamine derivatives .

Scientific Research Applications

Beta-D-Glucosamine sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Glucosamine sulfate involves its role in glycoprotein metabolism . It is a precursor for glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues . These glycosaminoglycans, such as hyaluronic acid and chondroitin sulfate, provide cartilage with its shock-absorbing properties . This compound stimulates the production of these glycosaminoglycans, thereby supporting the maintenance and repair of cartilage .

Comparison with Similar Compounds

- Glucosamine hydrochloride

- N-acetylglucosamine

- Chondroitin sulfate

Comparison: Beta-D-Glucosamine sulfate is unique in its sulfate form, which is believed to be more effective in treating osteoarthritis compared to other forms like glucosamine hydrochloride . It is also more readily absorbed in the body, making it a preferred choice for dietary supplements . N-acetylglucosamine, on the other hand, is often used in combination with glucosamine sulfate for enhanced therapeutic effects .

Properties

CAS No. |

909257-48-3 |

|---|---|

Molecular Formula |

C6H13NO8S |

Molecular Weight |

259.24 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamic acid |

InChI |

InChI=1S/C6H13NO8S/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4-,5-,6-/m1/s1 |

InChI Key |

PRDZVHCOEWJPOB-QZABAPFNSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)